Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate CAS 473659-21-1
Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate CAS 473659-21-1
An In-depth Technical Guide to Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate (CAS 473659-21-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Strategic Reagent in Modern Organic Synthesis
Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate is a sophisticated chemical intermediate that serves as a cornerstone reagent in contemporary organic synthesis, particularly within the pharmaceutical research and development sector. Its molecular architecture, featuring a trityl-protected imidazole ring coupled with a diethyl phosphonate moiety, makes it an invaluable tool for the construction of complex molecular frameworks.
The primary utility of this compound lies in its role as a precursor in the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][3] This powerful olefination method allows for the stereoselective synthesis of alkenes, which are ubiquitous structural motifs in biologically active molecules. The trityl group provides robust protection for the imidazole nitrogen, preventing unwanted side reactions, while being labile under mild acidic conditions for strategic deprotection.[4][5] The phosphonate group is the key functional component for the HWE reaction, enabling the formation of carbon-carbon double bonds with high fidelity and control.[6] This guide provides a comprehensive overview of its properties, synthesis, and critical applications, designed to empower researchers in leveraging this reagent to its full potential.
Core Compound Properties
A summary of the key chemical and physical properties of the title compound is provided below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 473659-21-1 | [7][8][9] |
| Molecular Formula | C₂₇H₂₉N₂O₃P | [8][10] |
| Molecular Weight | 460.52 g/mol | [8][10] |
| IUPAC Name | Diethyl {[1-(triphenylmethyl)-1H-imidazol-4-yl]methyl}phosphonate | [9] |
| Synonym | 4-(diethoxyphosphorylmethyl)-1-tritylimidazole | [9][10] |
| Hazard Identification | Irritant | [8] |
Strategic Synthesis of the Reagent
The synthesis of Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate is a multi-step process that requires careful control of reaction conditions. The pathway leverages common, well-established organic transformations, beginning with the protection of a functionalized imidazole, followed by modification and phosphonylation.
Synthetic Workflow Overview
The logical synthetic pathway involves three primary stages:
-
Protection of the Imidazole Nitrogen : To prevent the nucleophilic imidazole nitrogen from interfering in subsequent steps, a bulky protecting group is installed. The trityl group is ideal due to its high steric hindrance and susceptibility to cleavage under mild acidic conditions, ensuring orthogonality with many other protecting groups.[4][11]
-
Halogenation of the Methyl Group : The hydroxyl group of the starting material is converted into a good leaving group, typically a halide, to facilitate nucleophilic substitution.
-
Michaelis-Arbuzov Reaction : The final phosphonate moiety is installed via the classic Michaelis-Arbuzov reaction, where the halide is displaced by a trialkyl phosphite.[2]
Experimental Protocol 1: Synthesis
Stage 1: N-Trityl Protection of 4-(Hydroxymethyl)-1H-imidazole
-
To a stirred solution of 4-(hydroxymethyl)-1H-imidazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add triethylamine (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add trityl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield (1-trityl-1H-imidazol-4-yl)methanol.
Stage 2: Halogenation
-
Dissolve the (1-trityl-1H-imidazol-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add thionyl chloride (1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then at room temperature for 2-3 hours until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by pouring it into a saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield crude 4-(chloromethyl)-1-trityl-1H-imidazole, which can often be used in the next step without further purification.
Stage 3: Michaelis-Arbuzov Reaction
-
Combine the crude 4-(chloromethyl)-1-trityl-1H-imidazole (1.0 eq) with an excess of triethyl phosphite (3.0-5.0 eq).
-
Heat the mixture at 120-140 °C for 4-6 hours under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.
-
Once the reaction is complete, cool the mixture and remove the excess triethyl phosphite by vacuum distillation.
-
The resulting residue is the target compound, Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate, which can be purified by column chromatography.
-
Causality : This reaction proceeds via an SN2 attack of the phosphorus atom on the chloromethyl group, followed by the elimination of ethyl chloride, to form the stable P=O bond of the phosphonate.[2] Using an excess of triethyl phosphite ensures the reaction goes to completion.
-
Application in the Horner-Wadsworth-Emmons (HWE) Reaction
The primary and most significant application of the title compound is as a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a superior alternative to the classical Wittig reaction for several reasons: the phosphonate carbanion is more nucleophilic, and the byproduct, a water-soluble phosphate salt, is easily removed during aqueous workup.[2] The HWE reaction is renowned for its high (E)-alkene selectivity.[3]
Mechanism of the HWE Reaction
The reaction proceeds through a well-defined mechanism:
-
Deprotonation : A strong base abstracts the acidic proton alpha to the phosphonate group, generating a highly stabilized phosphonate carbanion.
-
Nucleophilic Addition : The carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate.
-
Oxaphosphetane Formation & Elimination : This intermediate cyclizes to form a four-membered oxaphosphetane ring, which then fragments in a rate-determining step to yield the alkene and a diethyl phosphate salt.[6] The stereochemistry is controlled by the thermodynamic stability of the intermediates, which favors the formation of the (E)-alkene.[3]
Experimental Protocol 2: (E)-Alkene Synthesis via HWE Reaction
This protocol is adapted from a documented procedure utilizing the title compound.[12]
-
In a flame-dried flask under an inert argon atmosphere, dissolve Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add potassium tert-butoxide (t-BuOK) (1.1 eq) to the solution.
-
Stir the resulting mixture at room temperature for 15-30 minutes. The formation of the carbanion may be indicated by a color change.
-
Add the desired aldehyde or ketone (1.0 eq) to the reaction mixture in a single portion.
-
Heat the mixture to the required temperature (e.g., 80 °C) and maintain for several hours to days, monitoring by TLC.[12]
-
Upon completion, cool the reaction to room temperature and concentrate the suspension.
-
Quench the reaction by adding water or a saturated ammonium chloride solution.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude residue via column chromatography to isolate the desired (E)-alkene.
-
Trustworthiness & Validation : This protocol is self-validating. The successful formation of the alkene product confirms the generation of the phosphonate carbanion and its subsequent reaction. The ease of removal of the water-soluble phosphate byproduct during the aqueous workup is a key advantage and validation of the HWE methodology.[2]
-
Significance in Drug Discovery
The imidazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous antifungal, antibacterial, and anticancer agents.[13] The ability to use Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate to introduce a vinyl-imidazole group into a target molecule is of high strategic value. A patent has described the use of this specific reagent in the synthesis of 4-imidazoline compounds intended as ligands for trace amine-associated receptors (TAAR), highlighting its direct applicability in the development of novel therapeutics.[12] The phosphonate functional group itself is also a known pharmacophore, often used as a stable mimic of phosphate esters in bioactive molecules.[14]
Safety and Handling
-
Hazard : Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate is classified as an irritant.[8]
-
Precautions : Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
References
-
ChemWhat. DIETHYL (1-TRITYL-1H-IMIDAZOL-4-YL)METHYLPHOSPHONATE CAS#: 473659-21-1. Available from: [Link]
-
Griffith Research Online. Exploring the Use of a Horner-Wadsworth-Emmons Reaction in the Synthesis of Higher Order Sugars. (2022-06-30). Available from: [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]
-
European Open Science. Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H-1,2,3-Triazol-1-yl)(Benzamido)Methyl]Phosphonate Using 1D and 2D NMR Experiments. (2021-01-10). Available from: [Link]
-
National Center for Biotechnology Information. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Available from: [Link]
-
ResearchGate. Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Available from: [Link]
-
DergiPark. Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. (2019-01-22). Available from: [Link]
-
Common Organic Chemistry. Trityl Protection. Available from: [Link]
-
National Center for Biotechnology Information. Diethyl methylphosphonate | C5H13O3P | CID 12685 - PubChem. Available from: [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. Available from: [Link]
- SciSpace. Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}. (2021-01-10). Available from: https://typeset.io/papers/synthesis-and-characterization-of-the-structure-of-diethyl-2l0g7k9hls
-
ResearchGate. Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H-1,2,3-Triazol-1-yl)(Benzamido)Methyl]Phosphonate Using 1D and 2D NMR Experiments. (2025-11-11). Available from: [Link]
-
Angene Chemical. Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate(CAS# 473659-21-1). Available from: [Link]
-
Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Available from: [Link]
-
YouTube. Horner-Wadsworth-Emmons Reaction. (2023-11-20). Available from: [Link]
- Google Patents. US3872095A - N-trityl-imidazoles and their production.
-
PubChemLite. Diethyl {[1-(triphenylmethyl)-1h-imidazol-4-yl]methyl}phosphonate. Available from: [Link]
-
PrepChem.com. Synthesis of diethyl (1H-1,2,4-triazol-1-yl)methylphosphonate. Available from: [Link]
- Google Patents. CN101578271B - 4-imidazoline compounds as ligands for taar.
-
MDPI. Diethyl (2-(4-Phenyl-1H-1,2,3-triazol-1-yl)benzyl) Phosphate. Available from: [Link]
-
ResearchGate. (PDF) Diethyl (2-(4-Phenyl-1H-1,2,3-triazol-1-yl)benzyl) Phosphate. (2025-10-15). Available from: [Link]
Sources
- 1. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. chemwhat.com [chemwhat.com]
- 8. 473659-21-1 Cas No. | Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate | Matrix Scientific [matrixscientific.com]
- 9. angenesci.com [angenesci.com]
- 10. PubChemLite - Diethyl {[1-(triphenylmethyl)-1h-imidazol-4-yl]methyl}phosphonate (C27H29N2O3P) [pubchemlite.lcsb.uni.lu]
- 11. total-synthesis.com [total-synthesis.com]
- 12. CN101578271B - ä½ä¸ºtaarçé ä½ç4-åªååååç© - Google Patents [patents.google.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. eu-opensci.org [eu-opensci.org]
